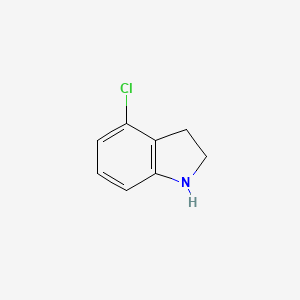

4-Chloroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHMZHDPVNXFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194679 | |

| Record name | 4-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41910-64-9 | |

| Record name | 4-Chloroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41910-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041910649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloroindoline

Introduction: The Strategic Importance of 4-Chloroindoline in Modern Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the backbone of a vast number of functional molecules. Among these, the indoline nucleus, a saturated derivative of indole, offers a unique three-dimensional structure that is highly sought after in drug design. This compound, in particular, stands out as a versatile and strategically important building block. Its utility stems from the presence of three key functional handles: a nucleophilic secondary amine, an aromatic ring amenable to substitution, and a chloro-substituent that serves as a linchpin for advanced cross-coupling reactions.

This guide provides an in-depth exploration of the core chemical properties of this compound, moving beyond simple data recitation to explain the causality behind its reactivity. We will examine its synthesis, spectroscopic signature, and its behavior in the three major classes of aromatic reactions: electrophilic substitution, nucleophilic substitution, and palladium-catalyzed cross-coupling. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the field-proven knowledge required to effectively leverage this powerful intermediate in their synthetic endeavors. The significance of chloro-containing compounds in pharmaceuticals is well-documented, with over 250 FDA-approved drugs featuring this halogen, underscoring the relevance of scaffolds like this compound.[1][2]

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. These properties dictate solubility, reactivity, and the appropriate analytical methods for characterization.

Physicochemical Data

The essential physicochemical properties of this compound (CAS: 41910-64-9) are summarized below.[3] This data is critical for calculating molar equivalents, predicting polarity for chromatography, and understanding the molecule's basic physical state.

| Property | Value | Source |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-indole | PubChem[3] |

| Molecular Formula | C₈H₈ClN | PubChem[3] |

| Molecular Weight | 153.61 g/mol | PubChem[3] |

| CAS Number | 41910-64-9 | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While raw spectra are database-dependent, the expected signatures for this compound can be predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region should display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by their relative positions (ortho, meta coupling). Two aliphatic signals, likely complex multiplets around 3-4 ppm, will correspond to the two methylene (-CH₂-) groups at the C2 and C3 positions. A broad singlet, characteristic of the N-H proton, would also be present.

-

¹³C NMR: The carbon NMR would show eight distinct signals. Four signals would appear in the aromatic region (approx. 110-150 ppm), and two signals in the aliphatic region (approx. 20-60 ppm) for the C2 and C3 carbons. The carbon bearing the chlorine (C4) and the carbon adjacent to the nitrogen (C7a) would have characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretches for both aromatic and aliphatic protons would appear around 2850-3100 cm⁻¹. The C-Cl stretch would be visible in the fingerprint region, typically below 800 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 153. A prominent M+2 peak at m/z 155, with an intensity approximately one-third of the M⁺ peak, is the definitive isotopic signature of a molecule containing one chlorine atom.[4][5]

Synthesis and Purification

The most common and direct route to this compound is the chemical reduction of its aromatic precursor, 4-chloroindole. This transformation targets the C2-C3 double bond of the pyrrole ring while leaving the benzene ring and the C-Cl bond intact. Various reducing agents can accomplish this, including catalytic hydrogenation (H₂/Pd/C), dissolving metal reductions, or hydride reagents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium.

The choice of reducing agent is critical. Catalytic hydrogenation is clean but may require specialized pressure equipment. Sodium cyanoborohydride is a milder, more selective reagent that is well-suited for this type of transformation, as it is stable in weakly acidic conditions which are necessary to protonate the indole and facilitate reduction.

Illustrative Protocol: Reduction of a Substituted Indole to Indoline

While a specific, peer-reviewed protocol for the reduction of 4-chloroindole to this compound is not available in the provided search results, the following is a robust, self-validating procedure for the analogous reduction of indole using NaBH₃CN, which can be adapted by a skilled chemist.

Objective: To reduce the C2-C3 double bond of an indole substrate to yield the corresponding indoline.

Materials:

-

Indole substrate (e.g., 4-chloroindole)

-

Acetic Acid (Glacial)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (1.0 eq) in glacial acetic acid at room temperature. The acid serves as both the solvent and the proton source to activate the indole towards reduction.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (approx. 2.0-3.0 eq) portion-wise over 15-20 minutes. The portion-wise addition helps control the reaction rate and any potential exotherm. Causality Note: NaBH₃CN is used because it is selective for the iminium ion intermediate formed in the acidic medium and will not reduce other functional groups like esters or ketones under these conditions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate solvent system. The indoline product will have a different Rf value (usually lower) than the indole starting material.

-

Workup - Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Slowly add saturated NaHCO₃ solution to neutralize the excess acetic acid until gas evolution ceases and the pH is basic (~8-9).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system is determined by TLC analysis. This step is crucial for removing any unreacted starting material and byproducts. High-purity this compound is essential for reliable outcomes in subsequent reactions.[6]

A Deep Dive into Chemical Reactivity

The synthetic utility of this compound is defined by the reactivity of its aromatic ring and the C-Cl bond. Understanding the interplay of electronic effects is key to predicting and controlling reaction outcomes.

Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, an electrophile replaces an atom (usually hydrogen) on the aromatic ring.[7][8] The regioselectivity of this reaction on the this compound scaffold is governed by the competing directing effects of the two substituents: the amino group (-NH-) and the chloro group (-Cl).

-

Amino Group (-NH-): The nitrogen atom's lone pair can be donated into the benzene ring, a powerful +R (resonance) effect. This significantly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C7) and para (C5) positions. This is the dominant directing effect.

-

Chloro Group (-Cl): The chlorine is an electronegative atom, so it deactivates the ring through induction (-I effect). However, it also possesses lone pairs that can be donated into the ring (+R effect), directing incoming electrophiles to the ortho (C5) and para (C7) positions.

The activating, resonance-donating effect of the amino group is far stronger than the deactivating effect of the chlorine. Therefore, this compound is considered an activated system, and electrophilic substitution is expected to occur preferentially at the C5 and C7 positions.

Caption: Predicted sites of electrophilic attack on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[9][10] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11] The ability to use an aryl chloride, which is often more stable and cost-effective than the corresponding bromide or iodide, is a significant advantage.

The Suzuki-Miyaura coupling, which forms a new C-C bond by reacting the aryl halide with an organoboron species, is particularly powerful. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with a relatively unreactive electrophile like an aryl chloride.

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol Box: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid to form a C-C bond.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/Water mixture, or Dioxane/Water)

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried flask, add this compound, the arylboronic acid, and the base. The use of an inert atmosphere (purging the flask with Nitrogen or Argon) is critical, as the Pd(0) active catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the solvent system, followed by the palladium catalyst. Causality Note: A biphasic solvent system (e.g., toluene/water) is often used. The base is typically in the aqueous phase, and the organic substrate and catalyst are in the organic phase. The reaction occurs at the interface.

-

Heating: Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring. The elevated temperature is necessary to facilitate the oxidative addition of the stable C-Cl bond to the palladium center.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography to yield the desired biaryl product.

Nucleophilic Substitution Reactions

Nucleophilic substitution involves an electron-rich nucleophile replacing a leaving group.[12][13] In this compound, this can refer to two processes: N-alkylation/acylation at the secondary amine, or substitution of the chlorine atom on the aromatic ring (SₙAr).

-

N-Functionalization: The secondary amine is nucleophilic and readily reacts with electrophiles like alkyl halides or acyl chlorides to form N-substituted indolines. This is a standard, high-yielding transformation. For example, reacting 4-chloroindole with sodium hydride and then methyl iodide yields 4-chloro-1-methyl-1H-indole.[14] A similar reaction would be expected for this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): Direct substitution of the chlorine by a nucleophile is generally difficult on an electron-rich ring and requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group.[15][16] For this compound, SₙAr is not a facile process under standard conditions. However, metal-catalyzed processes (like the Buchwald-Hartwig amination) can achieve this transformation under much milder conditions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of bioactive molecules.[17][18] The indoline scaffold is a "privileged structure," appearing in numerous natural products and pharmaceuticals. The chlorine atom at the 4-position serves as a versatile handle for diversification, allowing chemists to systematically modify the core structure to optimize biological activity, selectivity, and pharmacokinetic properties.[1][19]

By using the reactivity patterns described above, researchers can generate large libraries of 4-substituted indoline derivatives for high-throughput screening. For instance:

-

Suzuki coupling can introduce a variety of aryl or heteroaryl groups at the 4-position, exploring interactions with hydrophobic pockets in target proteins.

-

Buchwald-Hartwig amination can install different amine functionalities, which can be crucial for forming salt bridges or hydrogen bonds with a biological target.

-

N-acylation followed by electrophilic substitution allows for the creation of complex, multi-substituted indolines with finely tuned electronic and steric properties.

This strategic functionalization is a key process in the hit-to-lead and lead optimization phases of drug discovery.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.[3]

GHS Hazard Information[3]

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[20]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly sealed.[22]

-

Spills: In case of a spill, clean up immediately using appropriate absorbent material. Avoid generating dust.[21]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its unique combination of a saturated N-heterocycle, an activatable aromatic ring, and a versatile chlorine handle makes it exceptionally valuable for constructing complex molecular architectures. By understanding the principles of its reactivity—from the predictable regioselectivity of electrophilic substitution to the powerful C-C bond formation enabled by palladium catalysis—researchers can unlock its full potential. This guide has provided the foundational knowledge and practical insights necessary to confidently and effectively incorporate this compound into synthetic workflows, paving the way for the discovery of novel therapeutics and functional materials.

References

-

This compound | C8H8ClN | CID 3016306. PubChem, National Institutes of Health. Available from: [Link]

- CN112028813B - 4-position chloroindole compound and preparation method thereof. Google Patents.

-

Nucleophilic Substitution Reactions. University of Illinois Springfield. Available from: [Link]

-

Securing High-Purity 4-Chloroindole: A Buyer's Guide from China. NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-20). Available from: [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. (2025-11-03). Available from: [Link]

-

Electrophilic substitution. Wikipedia. Available from: [Link]

-

Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry. Available from: [Link]

-

4-Chloroindole | C8H6ClN | CID 91345. PubChem, National Institutes of Health. Available from: [Link]

-

Electrophilic Substitution in Indoles, Part 20. HETEROCYCLES. (2002-12-16). Available from: [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. (2012-05-31). Available from: [Link]

-

Electrophilic Substitution Reaction Mechanism. BYJU'S. Available from: [Link]

-

4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (2025-02-28). Available from: [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC, National Institutes of Health. Available from: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010-10-06). Available from: [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. (2022-05-18). Available from: [Link]

-

Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]

-

9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. (2020-07-01). Available from: [Link]

-

4-Chloroisatin, min 97% (HPLC), 100 grams. CP Lab Safety. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. (2019-10-14). Available from: [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]

-

Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available from: [Link]

-

Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, RSC Publishing. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. (2019-07-01). Available from: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available from: [Link]

-

Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PMC, PubMed Central. (2024-12-16). Available from: [Link]

-

Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI. Available from: [Link]

-

CHAPTER 12: COORDINATION CHEMISTRY IV: REACTIONS AND MECHANISMS. University of California, Berkeley. Available from: [Link]

-

NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. ResearchGate. (2025-08-08). Available from: [Link]

-

Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H8ClN | CID 3016306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroindole | C8H6ClN | CID 91345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. nbinno.com [nbinno.com]

- 7. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. gacariyalur.ac.in [gacariyalur.ac.in]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 4-Chloro-1-methyl-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 18. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. goldbio.com [goldbio.com]

An In-depth Technical Guide to 4-Chloroindoline (CAS 41910-64-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

This document provides a comprehensive technical overview of 4-Chloroindoline, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations in its synthesis and functionalization, and its demonstrated value in the development of pharmacologically active agents.

Section 1: Core Characteristics of this compound

This compound, systematically named 4-chloro-2,3-dihydro-1H-indole, is a bicyclic aromatic amine.[1] Its structure is characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a chlorine atom substituted at the C4 position of the benzene ring.[2] This chlorine substituent is not merely a point of steric bulk; it profoundly influences the electronic properties of the aromatic system and provides a versatile handle for advanced synthetic transformations. Its utility spans from pharmaceutical development, where it is a precursor to anti-inflammatory and anticancer compounds, to materials science and agricultural chemistry.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 41910-64-9 | [1][2][3][4] |

| Molecular Formula | C₈H₈ClN | [1][2][3][4] |

| Molecular Weight | 153.61 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow transparent liquid | [2] |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-indole | [1][4] |

| ¹H NMR (400MHz, CDCl₃) | δ 3.08 (t, J=8.4Hz, 2H), 3.62 (t, J=8.4Hz, 2H), 6.62-6.66 (m, 1H), 6.78-6.83 (m, 1H), 6.90 (dd, J=7.6, 0.4Hz, 1H) | [5] |

| Storage Conditions | Store at 0-8 °C, sealed, away from moisture | [2][3] |

Section 2: Synthesis of this compound

The most direct and widely employed laboratory-scale synthesis of this compound involves the reduction of its aromatic precursor, 4-chloroindole. The choice of reducing agent is critical to selectively saturate the C2-C3 double bond of the pyrrole ring without affecting the aromatic benzene ring or the C-Cl bond.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the reduction of 4-chloroindole.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a well-established procedure for the selective reduction of the indole nucleus.[5]

Materials:

-

4-Chloroindole (CAS 25235-85-2)

-

Acetic Acid (glacial)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

2 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-chloroindole (e.g., 20.0 g, 148 mmol) in glacial acetic acid (60 mL). Acetic acid serves as both the solvent and a proton source, which is essential for the reduction mechanism.

-

Reagent Addition: To the stirred solution, add sodium cyanoborohydride (18.7 g, 296 mmol) in small portions.

-

Scientific Rationale: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride. Its reduced reactivity allows for selective reduction of the iminium ion intermediate formed in situ in the acidic medium, without reducing other functional groups. Portion-wise addition is a crucial safety measure to control the reaction rate and any potential exotherm.

-

-

Reaction: Stir the reaction mixture at ambient temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred 2 M aqueous solution of NaOH (1500 mL). This step neutralizes the acetic acid and quenches any unreacted NaBH₃CN. Perform this in a well-ventilated fume hood as hydrogen gas may be evolved.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 200 mL). CH₂Cl₂ is an effective solvent for extracting the organic product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 200 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a liquid. The reported yield for this procedure is high, around 98%.[5]

-

Characterization: Confirm the structure and purity of the product using ¹H NMR spectroscopy and compare the obtained spectrum with reference data.[5]

Section 3: Key Chemical Transformations and Reactivity

The this compound scaffold offers two primary sites for chemical modification: the nucleophilic nitrogen atom (N1) and the chlorinated aromatic ring.

N-Functionalization Reactions

The secondary amine of the indoline ring is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. These modifications are fundamental in tuning the molecule's steric and electronic properties for drug design.

Example: N-Acylation A common transformation is the reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

Caption: Mechanism of N-Acylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position is a key functional handle for creating new carbon-carbon and carbon-heteroatom bonds.[6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for this purpose.[6][7] These reactions dramatically increase molecular complexity and are cornerstones of modern drug discovery.[6][8]

Suzuki Cross-Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[7]

-

Rationale: The choice of palladium catalyst, ligand, and base is critical for achieving high yields. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. A base is required to activate the organoboron species in the transmetalation step.[9]

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Section 4: Applications in Drug Discovery

The true value of a building block is demonstrated by its application in creating molecules with significant biological activity. The chloroindoline core is present in numerous compounds investigated for various therapeutic targets.

Case Study: Indapamide and Related Structures Indapamide is a diuretic and antihypertensive drug that contains a modified 2-methylindoline scaffold.[10] While not this compound itself, its synthesis and mechanism of action highlight the importance of the substituted indoline core in drug design.[11][12] The functionalization at the N1 position of the indoline ring is a key step in its synthesis, often involving reaction with a sulfamoylbenzoyl chloride derivative.[11] The chlorine atom on the benzamide portion is crucial for its activity. This underscores a broader principle: the strategic placement of halogen atoms on aromatic scaffolds can significantly enhance potency and modulate pharmacokinetic properties, an effect sometimes referred to as the "magic chloro" effect.[13][14][15]

The this compound scaffold itself is a valuable starting point for exploring new chemical space. For instance, derivatives of 4-amino-7-chloroquinoline have been identified as potential treatments for Parkinson's disease, demonstrating the utility of chlorinated heterocyclic scaffolds in targeting neurological disorders.[16]

Sources

- 1. This compound | C8H8ClN | CID 3016306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 41910-64-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloroindoline: A Technical Guide for Researchers

Introduction

4-Chloroindoline (CAS: 41910-64-9), with the IUPAC name 4-chloro-2,3-dihydro-1H-indole, is a halogenated derivative of indoline, a key heterocyclic scaffold in numerous biologically active compounds and pharmaceutical agents. The strategic placement of a chlorine atom on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and further chemical transformations.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is structured to offer not only the raw spectral data but also expert interpretation and practical experimental protocols, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41910-64-9 | |

| Molecular Formula | C₈H₈ClN | |

| Molecular Weight | 153.61 g/mol | |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-indole |

Safety and Handling

As a chlorinated amine, this compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Hygiene: Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic and aliphatic protons.

Table 2: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.90 | dd | 1H | 7.6, 0.4 | Ar-H |

| 6.78-6.83 | m | 1H | - | Ar-H |

| 6.62-6.66 | m | 1H | - | Ar-H |

| 3.62 | t | 2H | 8.4 | -CH₂-N- |

| 3.08 | t | 2H | 8.4 | Ar-CH₂- |

Data sourced from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum:

-

The aromatic region (6.6-7.0 ppm) shows three distinct signals, consistent with a trisubstituted benzene ring. The downfield shift of these protons is characteristic of their attachment to an aromatic system. The multiplicities (doublet of doublets and multiplets) arise from the coupling between adjacent aromatic protons.

-

The two triplets at 3.62 and 3.08 ppm are characteristic of the two methylene groups in the five-membered ring. The triplet at 3.62 ppm is assigned to the methylene group adjacent to the nitrogen atom due to the deshielding effect of the heteroatom. The upfield triplet at 3.08 ppm corresponds to the benzylic methylene group. The coupling constant of 8.4 Hz indicates vicinal coupling between these two methylene groups.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy (Predicted)

Due to the unavailability of experimental ¹³C NMR data in the public domain, a predicted spectrum is presented below. This prediction was generated using advanced computational algorithms and serves as a reliable guide for spectral interpretation.

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 150.8 | C7a |

| 132.5 | C3a |

| 129.5 | C6 |

| 125.1 | C4 |

| 120.2 | C5 |

| 109.8 | C7 |

| 47.3 | C2 |

| 29.8 | C3 |

Prediction generated using NMRDB.org.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The aromatic region is expected to show six signals, corresponding to the six carbon atoms of the benzene ring. The carbon atom bearing the chlorine (C4) and the two carbons of the fused ring system (C3a and C7a) are quaternary and will likely show weaker signals.

-

The two aliphatic carbons of the pyrrolidine ring are predicted to appear in the upfield region, with the carbon adjacent to the nitrogen (C2) being more deshielded than the benzylic carbon (C3).

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg in ~0.6 mL of CDCl₃).

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1350-1250 | C-N Stretch | Aromatic Amine |

| 800-600 | C-Cl Stretch | Aryl Halide |

Interpretation of Expected IR Absorptions:

-

A prominent peak in the 3400-3300 cm⁻¹ region would confirm the presence of the N-H bond of the secondary amine.

-

The presence of both aromatic and aliphatic C-H stretches would be observed just above and below 3000 cm⁻¹, respectively.

-

A series of sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

The C-N and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 153 (¹²C₈¹H₈³⁵Cl¹⁴N) and 155 (¹²C₈¹H₈³⁷Cl¹⁴N)

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation Pattern:

The fragmentation of this compound upon electron ionization is likely to proceed through several key pathways.

Figure 2: Predicted major fragmentation pathway for this compound.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The most important piece of information is the molecular ion peak, which confirms the molecular weight of the compound. The isotopic cluster at m/z 153 and 155 in a ~3:1 ratio would be a clear indicator of a monochlorinated compound.

-

Major Fragments:

-

Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 118.

-

Subsequent loss of a methylene group from the m/z 118 fragment could lead to a fragment at m/z 104.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-200).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Conclusion

The spectroscopic data and interpretations presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of ¹H NMR, predicted ¹³C NMR, expected IR absorptions, and predicted mass spectrometry data offers a multi-faceted analytical approach. Researchers and drug development professionals can leverage this information to ensure the quality and identity of this compound in their synthetic and developmental workflows. Adherence to the outlined experimental protocols will facilitate the acquisition of high-quality, reproducible spectroscopic data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NMRDB.org. Online NMR Prediction. [Link]

Sources

4-Chloroindoline molecular weight and formula

An In-Depth Technical Guide to 4-Chloroindoline for Advanced Research

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to provide a deeper understanding of this compound, a key heterocyclic building block. Our focus is on the practical application of its physicochemical properties, synthesis, characterization, and safe handling, grounded in established scientific principles and methodologies.

Core Physicochemical & Structural Properties

This compound is a substituted indoline molecule, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of a chlorine atom at the 4-position of the benzene ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClN | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-indole | [2] |

| CAS Number | 41910-64-9 | [1][2] |

| Canonical SMILES | C1CNC2=C1C(=CC=C2)Cl | [2] |

These core data points are the foundation for all quantitative experimental work, from reaction stoichiometry to analytical characterization. The molecular weight, for instance, is critical for converting mass to moles, while the SMILES string is essential for computational modeling and database searches.

Synthesis of this compound: A Practical Workflow

A common and reliable method for the synthesis of this compound is the reduction of 4-chloroindole. This transformation targets the C2-C3 double bond within the pyrrole ring of the indole scaffold, saturating it to form the indoline structure. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is a frequently used reagent system for this specific reduction.

The choice of sodium cyanoborohydride is deliberate; it is a milder reducing agent than sodium borohydride (NaBH₄) and is stable in acidic conditions. Acetic acid serves as both the solvent and the proton source, which is necessary for the reduction mechanism. The reaction proceeds selectively at the indole double bond without affecting the aromatic ring or the chloro-substituent.

Experimental Protocol: Synthesis via Reduction

-

Dissolution: Dissolve 4-chloroindole (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: To this solution, add sodium cyanoborohydride (2.0 eq) in portions at room temperature. The portion-wise addition helps to control the reaction rate and any potential exotherm.

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium hydroxide (e.g., 2 M NaOH). This step neutralizes the acetic acid and quenches any remaining reducing agent.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (CH₂Cl₂). Perform the extraction three times to ensure maximum recovery.

-

Purification: Combine the organic layers, wash with saturated brine to remove residual water and inorganic salts, and then dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound product. Further purification can be achieved via column chromatography if necessary.[3]

Synthesis Workflow Diagram

Caption: Synthetic utility of this compound in generating diverse derivatives.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on GHS classifications, this compound presents several hazards.

GHS Hazard Classification

-

Acute Toxicity, Oral (Harmful): Harmful if swallowed. [2]* Skin Irritation: Causes skin irritation. [2]* Eye Irritation: Causes serious eye irritation. [2]* Respiratory Irritation: May cause respiratory irritation. [2]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep it in a dark location under an inert atmosphere for long-term stability. [1]* Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

Conclusion

This compound is a foundational chemical entity whose utility in research and development is well-established. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, enables its effective and safe application in the synthesis of novel and potentially therapeutic agents.

References

-

This compound. Lead Sciences. [Link]

-

This compound | C8H8ClN | CID 3016306. PubChem, National Institutes of Health. [Link]

Sources

A Technical Guide to the Synthesis of 4-Chloroindoline: Strategic Selection of Starting Materials and Methodologies

Abstract

4-Chloroindoline is a pivotal structural motif in contemporary medicinal chemistry and drug development, serving as a key building block for a multitude of pharmacologically active agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable scaffold. Eschewing a rigid template, this document is structured to logically present the most field-proven and scalable methodologies, with a focus on the critical role of starting material selection. Each synthetic route is analyzed through the lens of mechanistic causality, experimental robustness, and scalability, offering researchers, scientists, and drug development professionals a practical guide to making informed decisions in their synthetic campaigns. This guide details the Leimgruber-Batcho, Fischer, and Reissert indole syntheses as applied to the 4-chloro substitution pattern, followed by the requisite reduction to the indoline core. Furthermore, modern palladium-catalyzed approaches and direct chlorination strategies are explored, providing a holistic view of the available synthetic arsenal.

Introduction: The Significance of the this compound Scaffold

The indoline nucleus is a privileged scaffold in drug discovery, and the introduction of a chlorine atom at the 4-position significantly modulates the electronic and lipophilic properties of the molecule. This substitution can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. Consequently, this compound is a sought-after intermediate in the synthesis of compounds targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The efficient and scalable synthesis of this compound is therefore a critical endeavor for the pharmaceutical industry. This guide will dissect the most prominent synthetic routes, focusing on the strategic choice of commercially available or readily accessible starting materials.

Reductive Cyclization Strategies: Building the Indole Core from Nitroarenes

A classic and robust approach to the indole scaffold involves the reductive cyclization of ortho-substituted nitroarenes. These methods are advantageous due to the often high yields and the commercial availability of a wide array of substituted nitroaromatics.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient, two-step process for producing indoles from o-nitrotoluenes.[1] This method is particularly well-suited for the synthesis of 4-chloroindole, commencing with the readily available starting material, 2-chloro-6-nitrotoluene.

Starting Material: 2-Chloro-6-nitrotoluene

Mechanistic Rationale: The synthesis proceeds through two key stages:

-

Enamine Formation: The acidic benzylic protons of 2-chloro-6-nitrotoluene are deprotonated under basic conditions, and the resulting carbanion reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a stable enamine intermediate.[1] The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive mixed aminal.

-

Reductive Cyclization: The nitro group of the enamine is then reduced to an amine. This is commonly achieved using reducing agents like Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride.[1] The resulting aminoenamine undergoes spontaneous intramolecular cyclization, followed by the elimination of the secondary amine to yield the aromatic indole ring.

Experimental Protocol: Synthesis of 4-Chloroindole via Leimgruber-Batcho Synthesis

Step 1: (E)-1-(2-(3-Chloro-2-nitrophenyl)vinyl)pyrrolidine

-

To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at reflux under a nitrogen atmosphere for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

-

The crude residue, the enamine, can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., methanol/methylene chloride).

Step 2: 4-Chloroindole

-

Dissolve the crude enamine from the previous step in a mixture of tetrahydrofuran (THF) and methanol.

-

Add a catalytic amount of Raney nickel to the solution.

-

Carefully add hydrazine hydrate (2.0 eq) dropwise at room temperature. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloroindole.

The Reissert Indole Synthesis

The Reissert synthesis provides another avenue to indoles from o-nitrotoluenes, proceeding through a different intermediate.[1]

Starting Material: 2-Chloro-6-nitrotoluene

Mechanistic Rationale:

-

Condensation: 2-Chloro-6-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate derivative.

-

Reductive Cyclization: This intermediate is then subjected to reductive cyclization, commonly using zinc in acetic acid or other reducing agents like iron in acetic acid.[2] The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid.

-

Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield 4-chloroindole.

Conceptual Workflow for Reissert Synthesis of 4-Chloroindole

Caption: Reissert synthesis workflow for 4-chloroindole.

The Fischer Indole Synthesis: A Classic Route from Hydrazines

The Fischer indole synthesis is one of the most well-known and versatile methods for preparing indoles.[3] For the synthesis of 4-chloroindole, the key starting material is (3-chlorophenyl)hydrazine.

Starting Material: (3-Chlorophenyl)hydrazine

Preparation of (3-Chlorophenyl)hydrazine: This starting material can be prepared from 3-chloroaniline via a two-step sequence:

-

Diazotization: 3-Chloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine. Common reducing agents for this transformation include stannous chloride or sodium sulfite.[4]

Mechanistic Rationale:

-

Hydrazone Formation: (3-Chlorophenyl)hydrazine is condensed with an aldehyde or ketone (e.g., pyruvic acid or an aldehyde equivalent) under acidic conditions to form a phenylhydrazone.

-

[5][5]-Sigmatropic Rearrangement: The phenylhydrazone tautomerizes to its enamine form, which then undergoes a[5][5]-sigmatropic rearrangement (a variation of the Claisen rearrangement).[3]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia to afford the aromatic indole ring.

Experimental Protocol: Synthesis of 4-Chloroindole-2-carboxylic Acid via Fischer Indole Synthesis

-

In a suitable reaction vessel, dissolve (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in a solvent such as ethanol or acetic acid.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be catalyzed by a Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂).[5]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-chloroindole-2-carboxylic acid, may precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

The resulting 4-chloroindole-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent (e.g., quinoline) with a copper catalyst to yield 4-chloroindole.

Modern Synthetic Approaches

While the classic named reactions are reliable, modern synthetic chemistry offers more direct and often milder routes to substituted indolines.

Palladium-Catalyzed Annulation of Chloroanilines

Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. A notable approach for indole synthesis involves the direct annulation of 2-chloroanilines with ketones.[6] Although this yields an indole, it highlights the potential for similar strategies to directly access indolines.

Starting Material: 3-Chloroaniline (would require a preceding step to introduce a suitable ortho-substituent for cyclization) or a pre-functionalized 2,3-disubstituted chloroaniline.

Conceptual Mechanistic Cycle for Palladium-Catalyzed Indole Synthesis

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 6. beilstein-journals.org [beilstein-journals.org]

The Chloroindoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution

Abstract

The chloroindoline scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the strategic placement of a chlorine atom on the indoline core, have led to the development of numerous bioactive compounds and functional materials. This in-depth technical guide charts the historical trajectory of chloroindolines, from the foundational discoveries that enabled their synthesis to the evolution of sophisticated methodologies for their preparation. We will explore the causal nexus between the development of fundamental organic reactions and the emergence of this critical chemical class. Detailed, field-proven protocols for both historical and contemporary synthetic routes are provided, alongside a critical analysis of their mechanistic underpinnings. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and legacy of chloroindolines.

The Genesis of a Scaffold: Precursors to Chloroindoline Chemistry

The story of chloroindolines is inextricably linked to the discovery and chemistry of its parent heterocycle, indole. The indoline core, formally 2,3-dihydro-1H-indole, emerged from early investigations into the reductive chemistry of the indole ring.

The Isolation of Indole and the Dawn of Indoline

In 1866, Adolf von Baeyer first isolated indole through the zinc dust reduction of oxindole, which he derived from the oxidation of the dye indigo. The name "indole" is a portmanteau of "indigo" and "oleum," reflecting its origin. Early researchers soon discovered that the C2-C3 double bond of the aromatic indole could be reduced to furnish the saturated indoline core. These initial reductions were often accomplished using harsh dissolving metal conditions, such as zinc in phosphoric acid.[1] While effective for simple substrates, these methods lacked the functional group tolerance required for more complex molecules. The advent of catalytic hydrogenation provided a milder and more versatile alternative, utilizing catalysts like platinum or palladium to selectively reduce the pyrrole ring of indole.[1]

Foundational Syntheses of the Indole and Oxindole Core

The ability to construct the bicyclic indole and oxindole systems from acyclic precursors was a watershed moment in heterocyclic chemistry, laying the groundwork for the eventual synthesis of their chlorinated analogues. Two name reactions are of paramount importance:

-

The Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this reaction produces an indole from the acid-catalyzed thermal cyclization of an arylhydrazone.[1] The arylhydrazone is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. The versatility of this method, allowing for substitution on both the benzene and pyrrole rings, made it a powerful tool for creating a vast array of indole derivatives.

-

The Stollé Synthesis (1914): Developed by Robert Stollé, this reaction provides a route to oxindoles, which are direct precursors to indolines via reduction. The synthesis involves the reaction of an aniline with an α-haloacyl chloride or oxalyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts cyclization to form the oxindole ring.[1]

These two seminal syntheses provided the fundamental strategic approaches to the core scaffold, upon which chloroindoline synthesis would be built. The choice of starting materials—a chlorinated phenylhydrazine for the Fischer synthesis or a chlorinated aniline for the Stollé synthesis—became a logical and powerful way to introduce chlorine into the final molecule.

The Introduction of Chlorine: Early Methodologies

While a singular "discovery" of the first chloroindoline is not clearly documented in a landmark publication, its emergence can be understood as the logical convergence of established 19th-century organic reactions. Two primary strategies would have been employed for the synthesis of the first chloroindoles and, by extension, chloroindolines.

Strategy 1: Synthesis from Chlorinated Aromatic Precursors

This approach leverages the power of the Fischer indole synthesis by starting with an already chlorinated building block. The preparation of chlorophenylhydrazines was made possible by another cornerstone of 19th-century chemistry.

-

The Sandmeyer Reaction (1884): Discovered by Traugott Sandmeyer, this reaction allows for the conversion of a primary aromatic amine, via its diazonium salt, into an aryl halide using a copper(I) halide catalyst.[2] This provided a reliable method for synthesizing chlorophenylhydrazines from readily available chloroanilines. Once the chlorophenylhydrazine was in hand, a subsequent Fischer indole synthesis with an appropriate ketone or aldehyde would yield the corresponding chloroindole.

The logical workflow for this early synthesis is depicted below.

Figure 1: Early synthesis of chloroindolines via the Sandmeyer and Fischer reactions.

This strategic combination of robust, well-understood reactions represents the most probable route to the first synthetic chloroindoles and their reduced indoline counterparts.

Strategy 2: Direct Electrophilic Chlorination

The alternative approach involves the direct chlorination of a pre-formed indole or indoline ring. The indole nucleus is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. Early researchers had access to potent chlorinating agents that could achieve this transformation.

-

Sulfuryl Chloride (SO₂Cl₂): First prepared in 1838, sulfuryl chloride is an effective electrophilic chlorinating agent.[3] Its reaction with indoles, often proceeding via a radical mechanism or under Lewis acid catalysis, can introduce chlorine onto the ring, though control of regioselectivity and avoidance of over-chlorination could be challenging with these early methods.

-

Elemental Chlorine (Cl₂): While highly reactive and often leading to mixtures of products and polymerization, the direct use of chlorine gas would have been a conceivable, albeit difficult to control, method for early attempts at indole chlorination.

The primary challenge of direct chlorination in this era was selectivity. The high reactivity of the indole ring could lead to multiple chlorinations and the formation of undesired byproducts. This lack of control likely made the building-block approach via the Fischer synthesis more attractive for preparing specific isomers.

The Evolution of Synthetic Methodology

As the field of organic synthesis matured, so too did the tools available for preparing chloroindolines. The impetus for developing new methods was driven by the need for greater efficiency, milder reaction conditions, improved regioselectivity, and broader functional group tolerance, largely fueled by the growing importance of halogenated heterocycles in medicinal chemistry.

Reduction of Chloroindoles and Chlorooxindoles

A critical step in many chloroindoline syntheses is the reduction of a more oxidized precursor.

-

Catalytic Hydrogenation of Chloroindoles: The reduction of the C2-C3 double bond of a chloroindole is a direct route to a chloroindoline. While conceptually simple, this transformation can be challenging. The product, a secondary amine, can act as a catalyst poison, and over-reduction of the benzene ring is a potential side reaction.[4] Modern methods often employ platinum or rhodium catalysts, sometimes with acidic additives to protonate the indoline product and prevent catalyst inhibition, allowing the reaction to proceed under milder conditions.[4]

-

Reduction of Chlorooxindoles: Chlorooxindoles, prepared via a Stollé synthesis from a chloroaniline, can be reduced to chloroindolines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This two-step sequence (Stollé synthesis followed by reduction) provides a versatile alternative to the Fischer indole route.

Modern Electrophilic Chlorination Reagents

The 20th and 21st centuries saw the development of a suite of more selective and user-friendly electrophilic chlorinating agents, replacing the often harsh and indiscriminate reagents of the past.

| Reagent | Abbreviation | Typical Conditions | Key Advantages |

| N-Chlorosuccinimide | NCS | Aprotic solvent (e.g., CH₂Cl₂, CCl₄), often at room temperature. | Solid, easy to handle, mild, good selectivity for C3-chlorination of electron-rich indoles. |

| 1,3-Dichloro-5,5-dimethylhydantoin | DCDMH | Similar to NCS. | Higher chlorine content by weight compared to NCS. |

| 1-Chlorobenzotriazole | Aprotic solvent. | Highly efficient for converting indoles to chloroindolenines.[5] | |

| 1-Chloro-1,2-benziodoxol-3-one | DMF, room temperature. | Hypervalent iodine reagent, stable, recyclable, broad substrate scope.[6] |

These modern reagents offer significant advantages in terms of safety, ease of handling, and, most importantly, selectivity, allowing for the precise installation of chlorine atoms onto complex molecular scaffolds.

Experimental Protocols

The following protocols are representative of the key transformations discussed and are intended to be illustrative of the underlying chemical principles.

Protocol: Fischer Indole Synthesis of 5-Chloro-2-methylindole

This protocol exemplifies the construction of a chloroindole from a chlorinated precursor.

Step 1: Formation of 4-Chlorophenylhydrazone

-

In a 250 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (50 mL).

-

Add acetone (0.70 mL, 11 mmol) to the solution.

-

Heat the mixture at reflux for 1 hour.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with cold ethanol, and dry to yield the 4-chlorophenylhydrazone.

Step 2: Cyclization to 5-Chloro-2-methylindole

-

To a flask equipped with a reflux condenser, add the dried 4-chlorophenylhydrazone (1.69 g, 10 mmol).

-

Add polyphosphoric acid (20 g) and stir the resulting paste.

-

Heat the mixture to 120 °C for 15 minutes.

-

Cool the mixture and carefully quench by pouring it onto crushed ice (100 g).

-

Neutralize the aqueous solution with 10 M sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-chloro-2-methylindole.

Protocol: N-Chlorosuccinimide (NCS) Chlorination of Indole

This protocol demonstrates a modern, direct C3-chlorination.

-

Dissolve indole (1.17 g, 10 mmol) in carbon tetrachloride (50 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise over 10 minutes with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 3-chloroindole. Further purification can be achieved by recrystallization or chromatography.

Protocol: Catalytic Hydrogenation of 5-Chloroindole to 5-Chloroindoline

This protocol illustrates the reduction of a chloroindole to the target chloroindoline.

-

To a high-pressure hydrogenation vessel, add 5-chloroindole (1.52 g, 10 mmol) and ethanol (50 mL).

-

Add platinum(IV) oxide (PtO₂, 50 mg) as the catalyst.

-

Seal the vessel and purge with nitrogen gas, then with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 5-chloroindoline, which can be purified by distillation or chromatography.

Figure 2: Comparative modern synthetic workflows to chloroindolines.

Applications and Future Outlook

The initial impetus for the synthesis of chloroindolines likely arose from academic explorations of indole chemistry and the burgeoning synthetic dye industry.[7] However, their true value became apparent in the 20th century with the rise of medicinal chemistry. The introduction of a chlorine atom can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[8]

Today, chloroindolines are key intermediates in the synthesis of a wide range of pharmaceuticals, including antipsychotics, anticancer agents, and antimicrobials.[8][9] For example, 5-chloroindole is a building block for compounds investigated as inhibitors of key signaling pathways in cancer.[10] The continued exploration of chloroindoline chemistry, particularly in the development of novel, highly selective, and asymmetric synthetic methods, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

Conclusion

The history of chloroindolines is not one of a single, dramatic discovery, but rather a compelling example of chemical evolution. Built upon the foundational pillars of 19th-century organic synthesis, the methods to create this scaffold have been progressively refined, driven by the relentless pursuit of efficiency, selectivity, and utility. From the early, logical application of the Fischer and Sandmeyer reactions to the development of sophisticated, modern chlorinating agents, the journey of the chloroindoline scaffold mirrors the advancement of organic chemistry itself. As a core component in the modern drug discovery arsenal, its legacy is a testament to the power of fundamental synthetic chemistry to enable scientific progress.

References

-